molecular formula C27H20BrNO5S B4982498 4-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-bromophenyl benzoate

4-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-bromophenyl benzoate

Cat. No. B4982498
M. Wt: 550.4 g/mol
InChI Key: AYQAHNROJBHMGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-bromophenyl benzoate, also known as BMB, is a synthetic compound that has been studied for its potential use in cancer treatment. This compound belongs to a class of molecules called benzoylphenylureas, which have been shown to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of 4-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-bromophenyl benzoate is not fully understood, but it is thought to involve the inhibition of tubulin polymerization. Tubulin is a protein that forms microtubules, which are involved in cell division. By inhibiting tubulin polymerization, 4-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-bromophenyl benzoate prevents cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
4-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-bromophenyl benzoate has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-bromophenyl benzoate inhibits the activity of several enzymes involved in cancer cell growth and proliferation. 4-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-bromophenyl benzoate has also been shown to induce oxidative stress in cancer cells, which can lead to cell death. In vivo studies have shown that 4-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-bromophenyl benzoate inhibits angiogenesis, or the formation of new blood vessels, which is necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of 4-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-bromophenyl benzoate is that it has been shown to be effective in inhibiting the growth of various cancer cell lines, making it a promising candidate for further research. However, one limitation of 4-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-bromophenyl benzoate is that it is not very soluble in water, which can make it difficult to administer in vivo. Additionally, further research is needed to determine the optimal dosage and administration route for 4-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-bromophenyl benzoate.

Future Directions

There are several future directions for research on 4-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-bromophenyl benzoate. One direction is to study the potential use of 4-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-bromophenyl benzoate in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to study the potential use of 4-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-bromophenyl benzoate in treating other types of cancer, such as pancreatic cancer and ovarian cancer. Additionally, further research is needed to determine the optimal dosage and administration route for 4-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-bromophenyl benzoate, as well as its potential side effects and toxicity.

Synthesis Methods

The synthesis of 4-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-bromophenyl benzoate involves several steps, starting with the reaction of 4-bromo-2-nitrophenol with 4-methylbenzenesulfonyl chloride to form 4-bromo-2-(4-methylbenzenesulfonyl)phenol. This compound is then reacted with benzoyl isocyanate to form 4-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-bromophenol. Finally, this compound is esterified with benzoic acid to form 4-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-bromophenyl benzoate.

Scientific Research Applications

4-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-bromophenyl benzoate has been studied for its potential use in cancer treatment. In vitro studies have shown that 4-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-bromophenyl benzoate inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-bromophenyl benzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that 4-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-bromophenyl benzoate inhibits tumor growth in mice, without causing significant toxicity.

properties

IUPAC Name

[4-[benzoyl-(4-methylphenyl)sulfonylamino]-2-bromophenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20BrNO5S/c1-19-12-15-23(16-13-19)35(32,33)29(26(30)20-8-4-2-5-9-20)22-14-17-25(24(28)18-22)34-27(31)21-10-6-3-7-11-21/h2-18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQAHNROJBHMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)Br)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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